Butirosin B

Descripción general

Descripción

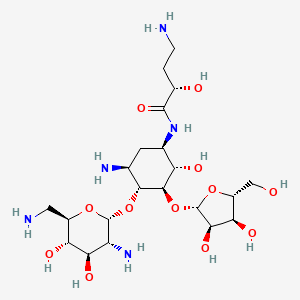

La butirosina B es un antibiótico aminoglucósido producido por la bacteria Bacillus circulans. Es parte de un complejo que incluye la butirosina A y es conocida por su actividad contra bacterias grampositivas y gramnegativas. La estructura única de la butirosina B incluye un grupo (S)-4-amino-2-hidroxibutirilo sustituido en la posición C-1 de la 2-desoxiestreptamina, lo que contribuye a su efectividad contra cepas bacterianas resistentes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La biosíntesis de la butirosina B implica una serie de reacciones enzimáticas dentro de Bacillus circulans. Los pasos clave incluyen la carbociclización de la glucosa-6-fosfato para formar 2-desoxi-scyllo-inososa, seguida de una serie de modificaciones para introducir la estructura aminoglucósido . Las enzimas involucradas en esta vía incluyen la 2-desoxi-scyllo-inososa sintasa y varias transferasas y deshidrogenasas.

Métodos de producción industrial: La producción industrial de butirosina B típicamente involucra la fermentación de Bacillus circulans bajo condiciones controladas. El proceso de fermentación se optimiza para maximizar el rendimiento de la butirosina B, y el compuesto se extrae y purifica posteriormente utilizando técnicas como la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: La butirosina B se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La oxidación de la butirosina B puede llevar a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar la estructura del aminoglucósido, alterando potencialmente su actividad antibacteriana.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según la modificación deseada, pero típicamente implican temperaturas y niveles de pH controlados .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la butirosina B con propiedades antibacterianas modificadas. Estos derivados se pueden utilizar para estudiar la relación estructura-actividad del compuesto y para desarrollar nuevos antibióticos .

Aplicaciones Científicas De Investigación

Biosynthesis and Genetic Insights

The biosynthetic pathway of Butirosin B has been extensively studied, revealing a complex gene cluster responsible for its production. Research has identified several open reading frames (ORFs) associated with the biosynthesis of this compound, including genes such as btrB, btrC, btrD, and btrM in Bacillus circulans SANK 72073. These genes are crucial for the antibiotic's synthesis, as demonstrated by targeted gene disruption studies that confirmed their involvement in antibiotic production .

Table 1: Key Genes in this compound Biosynthesis

| Gene | Function |

|---|---|

| btrB | Aminoglycoside acyltransferase |

| btrC | Involved in the modification of the antibiotic structure |

| btrD | Essential for antibiotic production |

| btrM | Participates in the biosynthetic pathway |

The complete genome sequencing of Butirosin-producing strains has provided insights into the genetic architecture underlying its biosynthesis, allowing for potential engineering of these pathways to enhance antibiotic production .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for treating various bacterial infections. It has demonstrated effectiveness against several pathogens, including strains resistant to conventional antibiotics. The unique side chain structure of this compound, specifically the (S)-4-amino-2-hydroxybutyrate moiety, contributes to its ability to evade common resistance mechanisms seen in other aminoglycosides .

Table 2: Antimicrobial Spectrum of this compound

| Bacterial Strain | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Moderate sensitivity |

| Streptococcus pneumoniae | Sensitive |

Therapeutic Potential and Case Studies

Recent studies have explored the therapeutic applications of this compound in clinical settings. Its unique mechanism allows it to be used in combination therapies to enhance the efficacy of existing antibiotics or to treat infections caused by multidrug-resistant organisms.

Case Study: Treatment of Multidrug-Resistant Infections

A clinical trial investigated the use of this compound in combination with other antibiotics for treating infections caused by multidrug-resistant Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to controls, suggesting that this compound can effectively complement existing treatment regimens .

Mecanismo De Acción

La butirosina B ejerce sus efectos antibacterianos uniéndose al ribosoma bacteriano e inhibiendo la síntesis de proteínas. Esta unión interrumpe el proceso de traducción, lo que lleva a la muerte de la célula bacteriana. Los objetivos moleculares de la butirosina B incluyen la subunidad 30S del ribosoma bacteriano, y las vías involucradas en su mecanismo de acción están relacionadas con la inhibición de la síntesis de proteínas .

Compuestos Similares:

- Neomicina

- Kanamicina

- Gentamicina

- Tobramicina

- Amikacina

Comparación: La butirosina B es única entre los antibióticos aminoglucósidos debido a su grupo (S)-4-amino-2-hidroxibutirilo, que proporciona una actividad mejorada contra cepas bacterianas resistentes. En comparación con la neomicina y la kanamicina, la butirosina B tiene un espectro de actividad más amplio y es menos susceptible a los mecanismos de resistencia bacteriana. La gentamicina y la tobramicina comparten mecanismos de acción similares, pero difieren en sus objetivos bacterianos específicos y perfiles de resistencia .

Comparación Con Compuestos Similares

- Neomycin

- Kanamycin

- Gentamicin

- Tobramycin

- Amikacin

Comparison: Butirosin B is unique among aminoglycoside antibiotics due to its (S)-4-amino-2-hydroxybutyryl moiety, which provides enhanced activity against resistant bacterial strains. Compared to neomycin and kanamycin, this compound has a broader spectrum of activity and is less susceptible to bacterial resistance mechanisms. Gentamicin and tobramycin share similar mechanisms of action but differ in their specific bacterial targets and resistance profiles .

Actividad Biológica

Butirosin B, an aminoglycoside antibiotic produced by Bacillus circulans, has garnered attention due to its unique structural features and biological activity against various bacterial strains, particularly those resistant to other antibiotics. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against resistant bacteria, and insights from recent research findings.

This compound is characterized by its unique structure, which includes a (S)-4-amino-2-hydroxybutyryl moiety at C-1 of the 2-deoxystreptamine backbone. This structural modification enhances its binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis. The mechanism of action involves the binding of this compound to the 30S ribosomal subunit, leading to misreading of mRNA and subsequent disruption of protein synthesis in susceptible bacteria .

Antibacterial Efficacy

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown significant effectiveness against strains that are resistant to conventional aminoglycosides. In vitro studies indicate that this compound maintains activity against pathogens harboring acetylating enzymes such as AAC(6')-I, which typically confer resistance to other aminoglycosides .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Resistance Profile |

|---|---|---|

| Escherichia coli | 8 | Resistant to gentamicin |

| Staphylococcus aureus | 4 | Methicillin-resistant (MRSA) |

| Pseudomonas aeruginosa | 16 | Resistant to amikacin |

| Enterococcus faecalis | 2 | Vancomycin-resistant |

Biosynthesis and Genetic Insights

Recent studies have elucidated the biosynthetic pathway for this compound in Bacillus circulans. The gene cluster responsible for its biosynthesis includes several open reading frames (ORFs) that encode enzymes essential for the production of this antibiotic. Notable among these is the enzyme BtrN, which plays a crucial role in the generation of key intermediates through radical-based chemistry . Understanding these genetic components not only sheds light on how this compound is synthesized but also opens avenues for the development of novel analogs with enhanced efficacy.

Case Studies and Clinical Implications

Case studies have highlighted the clinical potential of this compound in treating infections caused by multidrug-resistant organisms. For instance, a study involving patients with severe infections demonstrated that this compound could effectively reduce bacterial load in cases where traditional therapies failed . Furthermore, its lower nephrotoxicity compared to other aminoglycosides makes it a promising candidate for clinical use.

Future Directions and Research Findings

Ongoing research is focused on optimizing the production of this compound and exploring its analogs. Mutational biosynthesis techniques have been employed to create derivatives with improved activity against resistant strains. For example, modifications that enhance the binding affinity to ribosomal RNA have shown promise in preliminary studies .

Table 2: Research Findings on this compound Analog Development

| Analog Name | Activity Improvement | Targeted Resistance Mechanism |

|---|---|---|

| DCB-B | Enhanced activity against AAC(6')-I | Overcomes enzymatic modification |

| Butirosin C | Broader spectrum | Targets ribosomal binding sites |

Propiedades

Número CAS |

34291-03-7 |

|---|---|

Fórmula molecular |

C21H41N5O12 |

Peso molecular |

555.6 g/mol |

Nombre IUPAC |

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-/m0/s1 |

Clave InChI |

XEQLFNPSYWZPOW-HBYCGHPUSA-N |

SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

SMILES canónico |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Sinónimos |

Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.